molecular formula C33H39NO9 B605212 Afidopyropen CAS No. 915972-17-7

Afidopyropen

Cat. No.: B605212
CAS No.: 915972-17-7
M. Wt: 593.673
InChI Key: LRZWFURXIMFONG-HRSIRGMGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Afidopyropen is a novel insecticide that is a derivative of pyripyropene A, which is produced by the filamentous fungus Penicillium coprobium . It has strong insecticidal activity against aphids and is currently used as a control agent of sucking pests worldwide .


Synthesis Analysis

The semi-synthesis of this compound begins from the natural product pyripyropene A, which is hydrolyzed under basic conditions. The free hydroxyl groups are then acylated with cyclopropane carbonyl chloride .


Molecular Structure Analysis

This compound has a unique chemical structure with 3-pyridyl, α-pyrone, and sesquiterpene moieties . Its molecular formula is C33H39NO9 .


Chemical Reactions Analysis

This compound is derived from microbial secondary extracts and has shown good residual efficacies against a variety of aphids, whiteflies, and other sucking pests under field conditions .


Physical And Chemical Properties Analysis

This compound is moderately persistent in soil and water. It is moderately mobile and may leach to groundwaters . It has a favorable biodiversity toxicity profile including its impact on bees .

Scientific Research Applications

  • Impact on Uterine Adenocarcinomas in Rats : Afidopyropen was found to induce rat uterine adenocarcinomas at high doses due to dopamine agonism. However, these mechanisms are not considered relevant to humans, indicating no expected carcinogenic risk to humans (Van Cott et al., 2018).

  • Toxicokinetics and Toxicity Studies : Studies have evaluated the toxicokinetic properties of this compound, highlighting challenges in identifying a point of inflection from dose-proportionality. This research is crucial for improving dose selection in toxicity studies and enhancing the relevance of these studies to human health (Loccisano et al., 2021).

  • Developmental Toxicity Studies : Research has also focused on the use of toxicokinetic data for determining appropriate dose levels in developmental toxicity studies involving this compound, contributing to more accurate and relevant risk assessments for human health (Loccisano et al., 2020).

  • Resistance Studies in Field Populations : Studies have reported the emergence of field resistance to this compound in certain insect populations, which is crucial for understanding the development of resistance and informing pest control strategies (Wang et al., 2022).

  • Baseline Susceptibility Studies : Research has been conducted to establish baseline susceptibility of various insect populations to this compound, which is essential for monitoring resistance development and guiding insecticide use (Queiroz et al., 2020).

  • Residue Analysis in Agricultural Products : Studies have validated methods for estimating this compound residues in agricultural products such as brinjal and soil, which is important for ensuring food and environmental safety (Chawla et al., 2019).

  • Mechanism of Action : this compound’s unique mechanism of action, particularly its high toxicity to certain insect species while being non-toxic to others, has been a subject of research, contributing to our understanding of insecticide efficacy and specificity (Leichter et al., 2013).

  • Dissipation and Safety Evaluation : The dissipation dynamics and safety evaluation of this compound and its metabolites in various environments, like cotton fields, have been studied. This research is important for assessing the safe use of this compound and establishing maximum residue limits (Hou et al., 2019).

Mechanism of Action

Target of Action

Afidopyropen primarily targets the Transient Receptor Potential Vanilloid (TRPV) of insects . This receptor plays a crucial role in the sensory responses of insects, particularly those related to feeding .

Mode of Action

This compound acts as a modulator of the Nan-Iav vanilloid TRPV subtype . By interacting with this target, it disrupts the sensory responses of the insects, leading to a cessation of feeding . This disruption in feeding behavior results in starvation, dehydration, and ultimately death .

Biochemical Pathways

It is known that the compound’s interaction with the trpv channels leads to a disruption in the normal feeding behavior of the insects . This disruption can lead to starvation and dehydration, which are likely to affect various metabolic pathways within the insect.

Pharmacokinetics

It is known that this compound is moderately persistent in soil and water, suggesting that it has a certain degree of stability and bioavailability in the environment .

Result of Action

The primary result of this compound’s action is the death of the target insects. By disrupting their feeding behavior, the compound induces starvation and dehydration, leading to mortality . Additionally, it has been reported that exposure to this compound results in strong disorientation in aphids, which can also contribute to their death .

Action Environment

This compound is used worldwide as a control agent for sucking pests . It has shown good residual efficacies against a variety of aphids, whiteflies, and other sucking pests under field conditions . The compound is moderately persistent in soil and water, indicating that it can remain effective in the environment for a certain period . .

Safety and Hazards

Afidopyropen has a low oral toxicity to mammals . Toxicological studies revealed its safety profiles against non-target organisms, such as the honeybee, natural enemies, and other beneficial insects, as well as mammals .

Properties

IUPAC Name

[(1S,2S,5S,6R,7R,9S,10S,18R)-5-(cyclopropanecarbonyloxy)-9,18-dihydroxy-2,6,10-trimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-6-yl]methyl cyclopropanecarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H39NO9/c1-31-11-10-24(42-29(38)18-8-9-18)32(2,16-40-28(37)17-6-7-17)22(31)14-23(35)33(3)27(31)26(36)25-21(43-33)13-20(41-30(25)39)19-5-4-12-34-15-19/h4-5,12-13,15,17-18,22-24,26-27,35-36H,6-11,14,16H2,1-3H3/t22-,23+,24+,26+,27-,31+,32+,33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRZWFURXIMFONG-HRSIRGMGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C(C1CC(C3(C2C(C4=C(O3)C=C(OC4=O)C5=CN=CC=C5)O)C)O)(C)COC(=O)C6CC6)OC(=O)C7CC7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]([C@@]([C@@H]1C[C@@H]([C@@]3([C@@H]2[C@H](C4=C(O3)C=C(OC4=O)C5=CN=CC=C5)O)C)O)(C)COC(=O)C6CC6)OC(=O)C7CC7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H39NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00896889
Record name Afidopyropen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00896889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

593.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915972-17-7
Record name Afidopyropen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915972-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Afidopyropen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915972177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Afidopyropen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00896889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(3S,4R,4aR,6S,6aS,12R,12aS,12bS)-3-(cyclopropanecarbonyloxy)-6,12-dihydroxy-4,6a,12btrimethyl-11-oxo-9-(pyridin-3-yl)-1,2,3,4,4a,5,6,6a,12a,12b-decahydro-11H,12Hbenzo[f]pyrano[4,3-b]chromen-4-yl]methylcyclopropanecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.250.141
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AFIDOPYROPEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YU794E7QE1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.